molecular formula C12H12N4OS2 B2676300 N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 501349-24-2

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Cat. No. B2676300
CAS RN: 501349-24-2
M. Wt: 292.38
InChI Key: AYJKTWYFMKQOBS-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide” is a chemical compound with the molecular formula C12H12N4OS2. It has an average mass of 292.380 Da and a monoisotopic mass of 292.045258 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides. Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .

Scientific Research Applications

Anticancer Activity

Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as anticancer . The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown profound importance in drug design, discovery, and development .

Antimicrobial Activity

These compounds have been found to have antimicrobial properties . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Analgesic and Anti-inflammatory Activity

The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown analgesic and anti-inflammatory activities .

Antioxidant Activity

These compounds have also been found to have antioxidant properties .

Antiviral Activity

Compounds containing a triazole have shown antiviral activities .

Enzyme Inhibitors

These compounds have been found to inhibit various enzymes, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Agents

The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown antitubercular activities .

Synthesis of Heterocyclic Compounds

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available, and versatile synthons that can be used in a variety of ways to generate different functional groups .

properties

IUPAC Name

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS2/c1-15(2)10(17)7-18-11-13-14-12-16(11)8-5-3-4-6-9(8)19-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJKTWYFMKQOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NN=C2N1C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

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